4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid
Brand Name: Vulcanchem
CAS No.: 878437-17-3
VCID: VC2010676
InChI: InChI=1S/C10H10N2O4/c13-9(14)5-1-4-8-11-10(12-16-8)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H,13,14)
SMILES: C1=COC(=C1)C2=NOC(=N2)CCCC(=O)O
Molecular Formula: C10H10N2O4
Molecular Weight: 222.2 g/mol

4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid

CAS No.: 878437-17-3

Cat. No.: VC2010676

Molecular Formula: C10H10N2O4

Molecular Weight: 222.2 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid - 878437-17-3

Specification

CAS No. 878437-17-3
Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
IUPAC Name 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
Standard InChI InChI=1S/C10H10N2O4/c13-9(14)5-1-4-8-11-10(12-16-8)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H,13,14)
Standard InChI Key OYBFESAUWPXSBZ-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NOC(=N2)CCCC(=O)O
Canonical SMILES C1=COC(=C1)C2=NOC(=N2)CCCC(=O)O

Introduction

Chemical Identity and Structural Properties

4-(3-Furan-2-yl- oxadiazol-5-yl)-butyric acid is characterized by the presence of a furan heterocycle linked to a 1,2,4-oxadiazole ring, which is further connected to a butanoic acid chain. This structural arrangement contributes to its chemical reactivity and potential biological activity.

The compound is formally identified by the following specifications:

ParameterInformation
CAS Registry Number878437-17-3
IUPAC Name4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
Molecular FormulaC₁₀H₁₀N₂O₄
Molecular Weight222.2 g/mol
Standard InChIInChI=1S/C10H10N2O4/c13-9(14)5-1-4-8-11-10(12-16-8)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H,13,14)
Standard InChIKeyOYBFESAUWPXSBZ-UHFFFAOYSA-N
SMILES NotationC1=COC(=C1)C2=NOC(=N2)CCCC(=O)O

The molecule contains three principal structural components: a furan ring, a 1,2,4-oxadiazole heterocycle, and a butanoic acid chain, creating a versatile chemical scaffold .

Structural Representation

The compound's structure features a 2-substituted furan ring connected to position 3 of a 1,2,4-oxadiazole ring. Position 5 of the oxadiazole ring is linked to a four-carbon chain terminated by a carboxylic acid group. This arrangement creates a molecule with both aromatic heterocyclic character and an aliphatic carboxylic acid functionality .

The oxadiazole core provides a rigid scaffold that positions the furan and butanoic acid moieties in a specific spatial orientation, which may be relevant for any potential biological activity or chemical reactivity profiles.

Physical and Chemical Properties

4-(3-Furan-2-yl- oxadiazol-5-yl)-butyric acid exhibits distinct physicochemical properties that define its behavior in various environments and applications.

Physical State and Appearance

The compound exists as a yellow solid at standard temperature and pressure . Its solid-state characteristics make it amenable to storage and handling under normal laboratory conditions.

Physicochemical Parameters

The following table summarizes the key physicochemical properties of 4-(3-Furan-2-yl- oxadiazol-5-yl)-butyric acid:

PropertyValueReference
Density1.328 g/cm³
Boiling Point440.3°C at 760 mmHg
Flash Point220.1°C
Exact Mass222.064
PSA (Polar Surface Area)89.36000
LogP1.73690
Index of Refraction1.534

The relatively high boiling and flash points indicate thermal stability, while the LogP value suggests moderate lipophilicity, which could influence its solubility and membrane permeability characteristics .

Solubility Profile

The compound shows limited solubility in water but is soluble in various organic solvents . This solubility profile is consistent with its structure, which contains both polar (carboxylic acid) and non-polar (aromatic rings) components. The moderate LogP value (1.73690) confirms its amphiphilic nature, balancing hydrophilic and lipophilic properties .

Stability and Reactivity

Applications and Research Significance

4-(3-Furan-2-yl- oxadiazol-5-yl)-butyric acid is primarily designated for research applications, with specific emphasis on its use in chemical and potentially pharmaceutical investigations.

GHS ElementDesignation
Signal WordWarning
Hazard StatementsH315, H319, H335 (Skin irritation, Eye irritation, Respiratory irritation)
PictogramsExclamation mark

These classifications indicate potential irritant effects on skin, eyes, and the respiratory system upon exposure .

SupplierQuantityPrice (USD)Reference
TRC50 mg$45
TRC100 mg$60
Matrix Scientific1 g$378
American Custom Chemicals5 mg$502.98
AK Scientific1 g$560

The significant price variations likely reflect differences in purity, packaging, and supplier-specific factors .

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